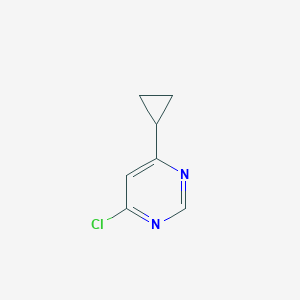

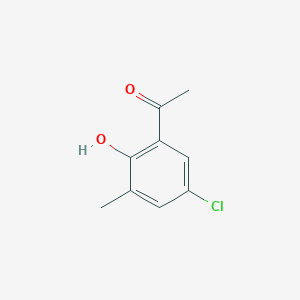

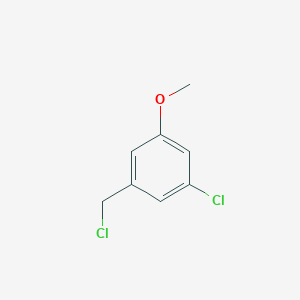

![molecular formula C10H6ClN3 B3024856 4-Chloroimidazo[1,5-a]quinoxaline CAS No. 221025-38-3](/img/structure/B3024856.png)

4-Chloroimidazo[1,5-a]quinoxaline

Descripción general

Descripción

4-Chloroimidazo[1,5-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]quinoxalines involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which occurs by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . When 1-(2-isocyanophenyl)-1H-pyrroles are used instead of 1-(2-isocyanophenyl)-1H imidazole derivatives, pyrrolo[1,2-a]quinoxaline derivatives are formed .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H .Chemical Reactions Analysis

The formation of imidazo[1,5-a]quinoxalines proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation of the corresponding 4,5-dihydro derivatives . When using aldehydes instead of ketones, the resulting 4,5-dihydroimidazo[1,5-a]quinoxalines are autoxidized to aromatic derivatives of imidazo[1,5-a]quinoxaline .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 203.63 .Aplicaciones Científicas De Investigación

Inhibition of Mast Cell Activation

4-Chloroimidazo[1,5-a]quinoxaline derivatives have demonstrated significant effects in the inhibition of mast cell activation. For example, 4-Chlorotetrazolo[1,5-a]quinoxaline has shown to inhibit the degranulation of mast cells in a dose-dependent manner, both in vitro and in vivo. This inhibition is crucial in the suppression of mast cell-mediated allergic reactions such as passive cutaneous anaphylaxis in mice. The compound achieves this by inhibiting the activation of Syk kinase, which plays a vital role in mast cell-mediated allergic diseases (Park et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of various this compound derivatives have been a subject of study. For instance, a convenient synthesis method of 3-chloroimidazo[1,5-a]quinoxalines has been developed, illustrating the potential for diverse chemical transformations and applications of these compounds (Chornous et al., 2017). Additionally, studies have been conducted on the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines in water, highlighting the versatility of this compound in different chemical environments (Bakherad et al., 2012).

Pharmacological Research

This compound derivatives have been studied for their pharmacological properties, especially as excitatory amino acid antagonists. This research is crucial in understanding the potential therapeutic applications of these compounds in treating neurological disorders (McQuaid et al., 1992).

Antimicrobial and Antitubercular Applications

Some this compound derivatives have shown promising antimicrobial and antitubercular activities. These compounds offer potential avenues for developing new treatments for infectious diseases, as seen in the study of Tetrazolo[1,5-a]quinoxalines with antimicrobial activity (Kim et al., 2001). Furthermore, Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been found effective against Mycobacterium tuberculosis, indicating their potential as novel antitubercular agents (Vicente et al., 2008).

Mecanismo De Acción

Target of Action

4-Chloroimidazo[1,5-a]quinoxaline derivatives have been found to possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, and inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, by inhibiting phosphodiesterases, it can increase the concentration of cyclic AMP or cyclic GMP within cells, affecting signal transduction pathways .

Biochemical Pathways

The affected pathways include those involved in cell signaling, immune response, and enzymatic reactions. The downstream effects of these interactions can lead to changes in cellular functions, potentially contributing to the compound’s biological activity .

Result of Action

This compound and its derivatives have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Safety and Hazards

The safety information for 4-Chloroimidazo[1,5-a]quinoxaline includes hazard statements such as “Causes skin irritation”, “Causes serious eye irritation”, and "May cause respiratory irritation" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Imidazoquinoxalines are potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . They are also being studied for their anticancer activity . The presence of an amino acid leads to significant enhancement of the water solubility for improved drugability .

Análisis Bioquímico

Biochemical Properties

It is known that derivatives of imidazoquinoxalines possess a wide spectrum of biological activity

Cellular Effects

Imidazoquinoxalines are known for their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Molecular Mechanism

It is known that imidazoquinoxalines can inhibit certain enzymes and phosphodiesterases

Propiedades

IUPAC Name |

4-chloroimidazo[1,5-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBCELPRQKXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611365 | |

| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221025-38-3 | |

| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

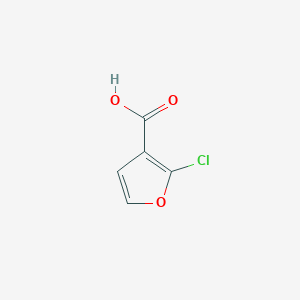

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)